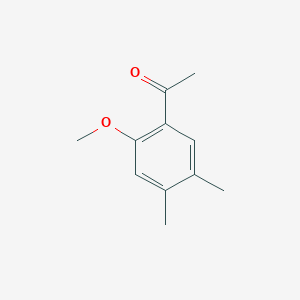
N-(2-methoxyphenyl)-3,5-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-3,5-dimethylbenzamide, also known as otilonium bromide, is a synthetic antispasmodic drug that is commonly used to treat gastrointestinal disorders, such as irritable bowel syndrome (IBS). It belongs to the class of quaternary ammonium compounds and is structurally similar to atropine.
Wirkmechanismus
The exact mechanism of action of N-(2-methoxyphenyl)-3,5-dimethylbenzamide bromide is not fully understood, but it is believed to act by inhibiting the influx of calcium ions into smooth muscle cells, which leads to relaxation of the gastrointestinal tract. Additionally, N-(2-methoxyphenyl)-3,5-dimethylbenzamide bromide may also have direct antispasmodic effects on the smooth muscle cells.
Biochemical and Physiological Effects
Otilonium bromide has been shown to have a selective effect on the smooth muscle cells of the gastrointestinal tract, with little to no effect on other tissues. It has been shown to reduce the frequency and amplitude of contractions in the colon, which can lead to a reduction in symptoms associated with IBS.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-methoxyphenyl)-3,5-dimethylbenzamide bromide in lab experiments is its selectivity for the gastrointestinal tract, which allows for more specific and targeted research. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to design experiments to investigate its effects.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-methoxyphenyl)-3,5-dimethylbenzamide bromide. One area of interest is the potential use of N-(2-methoxyphenyl)-3,5-dimethylbenzamide bromide in combination with other drugs for the treatment of IBS. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methoxyphenyl)-3,5-dimethylbenzamide bromide and to identify any potential long-term effects of its use. Finally, research on the use of N-(2-methoxyphenyl)-3,5-dimethylbenzamide bromide in other gastrointestinal disorders, such as inflammatory bowel disease, may be warranted.
Synthesemethoden
The synthesis of N-(2-methoxyphenyl)-3,5-dimethylbenzamide bromide involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This intermediate is then reacted with 3,5-dimethylphenol in the presence of a base to form the desired product, N-(2-methoxyphenyl)-3,5-dimethylbenzamide bromide.
Wissenschaftliche Forschungsanwendungen
Otilonium bromide has been extensively studied for its efficacy in treating gastrointestinal disorders, particularly IBS. Several clinical trials have demonstrated that N-(2-methoxyphenyl)-3,5-dimethylbenzamide bromide can significantly reduce the frequency and severity of abdominal pain, bloating, and other symptoms associated with IBS.
Eigenschaften
CAS-Nummer |
724429-81-6 |
|---|---|
Molekularformel |
C16H17NO2 |
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
N-(2-methoxyphenyl)-3,5-dimethylbenzamide |
InChI |
InChI=1S/C16H17NO2/c1-11-8-12(2)10-13(9-11)16(18)17-14-6-4-5-7-15(14)19-3/h4-10H,1-3H3,(H,17,18) |
InChI-Schlüssel |
FONWIBSVHHJKMP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2OC)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[4-(Propan-2-yl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B184288.png)




![3-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B184296.png)


![2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B184299.png)

